4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide
Description
Overview of Benzamide (B126) Derivatives in Contemporary Chemical and Biological Research
Benzamide derivatives represent a privileged scaffold in drug discovery, forming the structural core of a wide array of therapeutic agents. researchgate.net This class of compounds is recognized for its ability to engage with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. Researchers have successfully developed benzamide-based molecules with applications as antimicrobial, anti-inflammatory, anticancer, and antipsychotic agents. researchgate.netresearchgate.net
The versatility of the benzamide template allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. By varying substituents on the aromatic ring or the amide nitrogen, it is possible to modulate factors such as binding affinity, selectivity, and pharmacokinetic profiles. For instance, certain substitutions can enhance a compound's ability to act as a receptor antagonist or an enzyme inhibitor. researchgate.netnih.gov This adaptability has made the benzamide scaffold a cornerstone in the design of novel therapeutics for conditions ranging from metabolic disorders to central nervous system diseases and cancer. nih.govnih.gov
Significance of N-substituted Amides in Advanced Medicinal Chemistry Research
N-substituted amides are a fundamental class of organic compounds characterized by the replacement of a hydrogen atom on the amide nitrogen with a substituent group. This structural modification is of paramount importance in medicinal chemistry. The nature of the N-substituent can profoundly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability.
Rationale for Investigating the Chemical Compound 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide
The scientific interest in this compound stems directly from its unique combination of structural features, which suggests a primary role as a targeted covalent inhibitor. The key to this function lies in the bromoacetylamino group. The bromoacetyl moiety is a well-characterized electrophilic "warhead" capable of forming a stable covalent bond with nucleophilic amino acid residues, most commonly cysteine, within a protein's binding site. domainex.co.ukresearchgate.net This mechanism of action, known as covalent inhibition, can lead to prolonged and often irreversible target inactivation, offering potential advantages in terms of potency and duration of action over non-covalent inhibitors. domainex.co.uknih.gov
The N-isopropylbenzamide portion of the molecule acts as the recognition element or scaffold. It is designed to guide the reactive bromoacetyl group to a specific location on a target protein by forming non-covalent interactions (such as hydrogen bonds and hydrophobic interactions) within the binding site. The N-isopropyl group, in particular, contributes to the molecule's steric and electronic profile, influencing its binding specificity and pharmacokinetic properties. researchgate.net Therefore, the primary rationale for investigating this compound is to explore its potential as a selective probe or inhibitor for proteins that possess a reactive cysteine or other nucleophilic residue in a strategically located position.
Research Objectives and Scope for In-depth Academic Exploration of this compound
Based on its chemical structure, a comprehensive academic exploration of this compound would encompass several key objectives. The initial phase would focus on its chemical synthesis and purification, followed by thorough structural characterization using modern analytical techniques.
Subsequent research would aim to evaluate its reactivity and biological activity. A primary objective would be to identify its protein targets through chemoproteomic approaches, which can map covalent interactions across the proteome. cambridgemedchemconsulting.com Once potential targets are identified, further studies would focus on validating these interactions and characterizing the kinetics of covalent bond formation. Structure-activity relationship (SAR) studies would also be a critical component, involving the synthesis of analogues with modifications to the benzamide scaffold or the N-isopropyl group to optimize potency and selectivity. rsc.org The ultimate scope of this research is to determine the compound's utility as a chemical probe to study protein function or as a lead compound for the development of novel covalent drugs.
Data Tables
Table 1: Physicochemical Properties of this compound Note: The following properties are computationally predicted and serve as an estimate.
| Property | Value |
| Molecular Formula | C₁₂H₁₅BrN₂O₂ |
| Molecular Weight | 299.17 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| LogP (Predicted) | 2.4 |
| Topological Polar Surface Area | 58.2 Ų |
Table 2: Structural Features and Their Functional Implications
| Structural Component | Chemical Group | Implied Function in Research |
| Scaffold | N-isopropylbenzamide | Provides the molecular framework for target recognition and binding. Influences physicochemical properties like solubility and membrane permeability. |
| Reactive Group | Bromoacetylamino | Acts as an electrophilic "warhead" for forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine) on a target protein. researchgate.net |
| Linker | Acetylamino | Connects the reactive bromoacetyl group to the benzamide scaffold, providing appropriate spacing and orientation for the covalent interaction. |
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-bromoacetyl)amino]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-8(2)14-12(17)9-3-5-10(6-4-9)15-11(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBNGSFXHJUGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Bromoacetyl Amino N Isopropylbenzamide and Analogues
Historical Context and Evolution of Benzamide (B126) Synthesis Strategies
The amide bond is one of the most fundamental linkages in chemistry and biology, and its synthesis has been a subject of intense research for over a century. core.ac.uk Historically, the most common method for forming amide bonds was the reaction of a carboxylic acid derivative, typically an acyl chloride, with an amine. This approach, while effective, often requires harsh conditions and generates stoichiometric byproducts, such as hydrogen chloride, which necessitates the use of a base to neutralize.
Over time, the need for milder and more efficient methods led to the development of a vast array of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. scispace.com This evolution was largely driven by the demands of peptide synthesis, where preserving stereochemical integrity and protecting sensitive functional groups is paramount. In the broader context of pharmaceutical and chemical manufacturing, the focus has shifted towards developing catalytic and more sustainable methods that minimize waste and improve atom economy. scispace.com This has led to the exploration of direct amidation reactions and the use of various catalysts to facilitate amide bond formation under greener conditions. researchgate.netrsc.org
Classical Synthetic Routes to 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide
The classical synthesis of this compound can be dissected into three primary stages: formation of the central benzamide core, introduction of the bromoacetyl group, and attachment of the N-isopropyl moiety. The sequence of these steps can vary, but a common approach involves first constructing the N-isopropylbenzamide core from a suitably protected aminobenzoic acid, followed by acylation of the amino group.
The formation of the benzamide core, specifically 4-amino-N-isopropylbenzamide, is a critical step that relies on standard amide bond formation techniques. The most direct conceptual route is the coupling of 4-aminobenzoic acid with isopropylamine (B41738). However, the presence of the free amino group on the benzoic acid can interfere with the reaction. Therefore, a more common strategy involves using a protected starting material, such as 4-nitrobenzoic acid.
The general reaction scheme is as follows:
Activation of Carboxylic Acid: The carboxylic acid (e.g., 4-nitrobenzoic acid) is activated. This is typically achieved by converting it into a more reactive species.
Amination: The activated acid is then reacted with isopropylamine to form the N-isopropylbenzamide.
Reduction: The nitro group is subsequently reduced to an amine (e.g., using SnCl₂·2H₂O or catalytic hydrogenation with Pd/C) to yield 4-amino-N-isopropylbenzamide. researchgate.net
Common methods for carboxylic acid activation in classical synthesis include:
Conversion to Acyl Chlorides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, the carboxylic acid is converted to a highly reactive acyl chloride, which readily reacts with the amine. scispace.comresearchgate.net
Use of Coupling Reagents: A wide variety of coupling reagents are employed to facilitate the reaction directly between the carboxylic acid and the amine. These reagents generate an activated intermediate in situ.
Interactive Table: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Full Name | Byproducts | Key Features |
|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Effective but byproduct removal can be difficult. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup. scispace.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Tetramethylurea | Highly efficient, often used in peptide synthesis. scispace.com |
| T3P | n-Propylphosphonic acid anhydride (B1165640) | Phosphonic acid derivatives | High-yielding, with easily removable byproducts. scispace.com |
| CDI | 1,1'-Carbonyldiimidazole | Imidazole, CO₂ | Mild conditions, useful for sensitive substrates. scispace.com |
Once the 4-amino-N-isopropylbenzamide core is synthesized, the bromoacetyl group is introduced via N-acylation of the primary aromatic amine. This is a standard transformation that typically employs a highly reactive bromoacetylating agent.
Common reagents for this step include:
Bromoacetyl Bromide: This is a very reactive acyl halide that readily reacts with the amine, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the HBr byproduct.
Bromoacetic Anhydride: A symmetric anhydride of bromoacetic acid can also be used. google.com The reaction proceeds similarly, with bromoacetic acid as the byproduct.
The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at reduced temperatures to control the reactivity. The bromoacetyl group is a powerful electrophile and is frequently used in bioconjugation chemistry to selectively react with thiol groups on cysteine residues, forming stable thioether linkages. google.comnih.govthermofisher.com
The N-isopropyl group is typically introduced via the amidation reaction described in section 2.2.1, using isopropylamine as the nucleophile. An alternative, though less common, approach for forming N-substituted amides is the N-alkylation of a primary amide. stackexchange.com
In this hypothetical route, one could start with 4-aminobenzamide (B1265587) and attempt to alkylate the amide nitrogen with an isopropyl halide (e.g., 2-iodopropane). However, this reaction is often challenging because the amide nitrogen is not very nucleophilic. stackexchange.com Strong bases like sodium hydride (NaH) are typically required to deprotonate the amide, forming a more nucleophilic conjugate base. stackexchange.commdpi.com This method can also suffer from side reactions, such as O-alkylation or over-alkylation, and is generally less efficient than direct amidation with the corresponding amine. stackexchange.com
Advanced and Green Chemistry Approaches in the Synthesis of this compound
In line with the principles of green chemistry, modern synthetic efforts focus on developing catalytic methods that are more atom-economical, energy-efficient, and environmentally benign than classical routes. researchgate.netnih.gov These approaches aim to avoid the use of stoichiometric activating agents and hazardous solvents. scispace.com
Catalytic methods for amide bond formation represent a significant advancement in synthesis. These reactions can often proceed under milder conditions and with a broader substrate scope.
Transition Metal Catalysis: Various transition metals have been shown to catalyze amide bond formation through different mechanisms.
Oxidative Amidation: This approach can form amides from aldehydes and amines using an oxidant. researchgate.net Catalytic systems based on copper, rhodium, and ruthenium have been developed for this transformation. nih.gov For instance, a copper-based metal-organic framework (MOF) has been used as a recyclable heterogeneous catalyst for the oxidative amidation of aldehydes. nih.gov
Dehydrogenative Coupling: Ruthenium and other transition metal complexes can catalyze the direct coupling of alcohols and amines to form amides, with the only byproduct being hydrogen gas (H₂), representing a highly atom-economical process.
Carbonylative Coupling: Palladium catalysts can be used to couple aryl halides, carbon monoxide, and amines to form benzamides.
Interactive Table: Examples of Catalytic Amidation Methods
| Catalyst Type | Reaction Type | Substrates | Key Advantage |
|---|---|---|---|
| Ruthenium Complexes | Dehydrogenative Coupling | Alcohols + Amines | Highly atom-economical (H₂ byproduct). |
| Copper (e.g., Cu-MOF) | Oxidative Amidation | Aldehydes + Amines | Utilizes inexpensive catalysts, can be heterogeneous. nih.gov |
| Boric Acid | Direct Amidation | Carboxylic Acids + Amines/Urea | Simple, readily available, and can be solvent-free. researchgate.net |
| Lipases (e.g., CALB) | Enzymatic Amidation | Carboxylic Acids + Amines | High selectivity, mild conditions, green solvent use. nih.gov |
| Iridium Complexes | Hydrogen Transfer | Alcohols + Amides | Efficient N-alkylation of amides. organic-chemistry.org |
| Photocatalysis (e.g., Eosin Y) | C-H Amination | Benzylic C-H + Amide | Mild, visible-light-induced reaction. rsc.org |
Organocatalysis: Non-metal catalysts have gained prominence as a green alternative to transition metals.
Boric Acid Catalysis: Boric acid and its derivatives have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines, often under solvent-free conditions at elevated temperatures. researchgate.net This method is simple, uses an inexpensive and low-toxicity catalyst, and aligns well with green chemistry principles. rsc.org
N-Heterocyclic Carbenes (NHCs): NHCs have been employed as organocatalysts to activate carboxylic acids or other precursors for amide synthesis.
Enzymatic Synthesis: Biocatalysis offers a highly sustainable route to amide bond formation. Enzymes like lipases can catalyze the direct reaction between carboxylic acids and amines in organic solvents under mild conditions. nih.gov For example, Candida antarctica lipase (B570770) B (CALB) has been successfully used for a wide range of amidation reactions, offering excellent yields and avoiding the need for extensive purification. nih.gov
Asymmetric Synthesis Methodologies for Chiral Analogues
The asymmetric synthesis of chiral analogues of this compound, particularly those exhibiting atropisomerism or containing stereocenters, employs various advanced organic synthesis techniques. Atropisomers, which are stereoisomers arising from restricted rotation around a single bond, are a key consideration for ortho-substituted benzamides where the rotation around the aryl-carbonyl bond is hindered.
Catalytic Enantioselective Bromination: One prominent method for inducing chirality is through catalytic enantioselective bromination of benzamide precursors. This approach can establish axial chirality in benzamides that are appropriately substituted. For instance, peptide-based catalysts have been shown to be effective in the atropisomer-selective bromination of biaryl compounds, a principle that can be extended to benzamide systems. spcmc.ac.in A simple tetrapeptide catalyst bearing a tertiary amine can facilitate enantioselective bromination, leading to enantioenriched benzamides. spcmc.ac.in The reaction mechanism is complex but offers a pathway to chiral products that might otherwise be difficult to resolve. spcmc.ac.in
Enzymatic Amide Bond Formation: Biocatalytic methods offer a highly selective alternative for creating chiral amides. Amide Bond Synthetases (ABSs) can catalyze the ATP-dependent adenylation of a carboxylic acid and its subsequent amidation with an amine nucleophile. rsc.org This chemoenzymatic process allows for the synthesis of pharmaceutical amides with high conversion and enantioselectivity, often under mild, aqueous conditions. rsc.org The substrate specificity of these enzymes can be engineered through mutational mapping of the active sites, allowing for the synthesis of a diverse range of chiral amides. rsc.org
Chiral Auxiliaries and Reagents: The use of chiral auxiliaries, such as tert-butanesulfinamide, is a well-established and versatile method for the asymmetric synthesis of chiral amines, which can then be acylated to form the desired amide analogues. researchgate.net Furthermore, the development of racemization-free coupling reagents is crucial for peptide synthesis and can be applied to the formation of chiral amides, ensuring the stereochemical integrity of the product. quimicaorganica.org
A summary of potential asymmetric strategies is presented below.
Table 1: Asymmetric Synthesis Strategies for Chiral Analogues
| Methodology | Description | Key Features | Potential Application |
| Peptide-Catalyzed Bromination | Employs a chiral peptide catalyst to direct the enantioselective bromination of an aromatic ring, creating atropisomers. spcmc.ac.in | Catalytic, establishes axial chirality. | Synthesis of ortho-substituted chiral benzamide analogues. |
| Amide Bond Synthetases (ABSs) | Biocatalytic, ATP-dependent formation of amide bonds from carboxylic acids and amines using enzymes. rsc.org | High enantioselectivity, mild aqueous conditions, green chemistry. | Enantioselective synthesis of amides from chiral acids or amines. |
| Chiral Auxiliaries | Use of a removable chiral group (e.g., sulfinamide) to direct the stereoselective formation of a new chiral center. researchgate.net | Well-established, versatile for various amine types. | Synthesis of analogues with chiral centers on the N-isopropyl or bromoacetyl groups. |
| Racemization-Free Coupling | Utilizes advanced coupling reagents that prevent the loss of stereochemical purity during amide bond formation. quimicaorganica.org | Preserves stereointegrity, crucial for chiral amino acid precursors. | Coupling of chiral carboxylic acids or amines without epimerization. |
Multi-component Reaction Applications for Structural Diversity
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are powerful tools for generating molecular diversity. rsc.org For the synthesis of analogues of this compound, isocyanide-based MCRs like the Ugi and Passerini reactions are particularly relevant.
The Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide, often referred to as a bis-amide or peptomer. spcmc.ac.inquimicaorganica.org This reaction is highly convergent and atom-economical, allowing for the rapid assembly of complex molecules. rsc.org
To generate structural diversity around the this compound scaffold, one could envision a Ugi reaction utilizing:
Amine component: 4-amino-N-isopropylbenzamide
Carboxylic acid component: Bromoacetic acid
Aldehyde and Isocyanide components: A wide variety of commercially available aldehydes and isocyanides to introduce diverse substituents.
This strategy would yield a library of compounds with variations at the position corresponding to the bromoacetyl methylene (B1212753) group and the amide nitrogen, providing a rapid method for structure-activity relationship (SAR) studies. The Ugi reaction is known for its high bond-forming efficiency and often proceeds under mild conditions. ucla.edu
The Passerini Three-Component Reaction: The Passerini reaction is another isocyanide-based MCR that involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. mdpi.comchegg.com While the final product differs from the Ugi adduct, the Passerini reaction offers another avenue for creating diverse structures that could be further elaborated into analogues of the target compound.
Atom Economy and Sustainable Synthesis Considerations
Traditional methods for amide bond formation often rely on stoichiometric coupling reagents, which activate the carboxylic acid prior to reaction with an amine. rsc.org While effective, these methods suffer from poor atom economy, as the coupling agent is converted into a stoichiometric amount of waste byproducts that must be removed. rsc.org This has prompted significant interest in developing more sustainable and atom-economical synthetic routes.
Catalytic Amidation: Direct catalytic amidation of carboxylic acids and amines, where water is the only byproduct, represents an ideal, 100% atom-economical approach. rsc.org Various catalytic systems, including those based on iron-substituted polyoxometalates, have been developed to facilitate this transformation, avoiding the need for additional bases or organic ligands. spectroscopyonline.com Another approach involves the in situ activation of carboxylic acids with simple alkynes, catalyzed by ruthenium complexes, which produces only volatile byproducts like acetaldehyde. orgchemboulder.com
Multi-component Reactions (MCRs): As discussed previously, MCRs are inherently more atom-economical than stepwise synthetic sequences. rsc.org By combining multiple reactants in a single step, MCRs minimize the number of synthetic operations and reduce the generation of waste, as most or all atoms of the starting materials are incorporated into the final product. rsc.orgmiamioh.edu This high convergence and reduction in solvent use for intermediate purification stages align well with the principles of green chemistry. rsc.org
Table 2: Comparison of Amide Synthesis Methods by Sustainability Metrics
| Method | Atom Economy | Waste Generation | Sustainability Profile |
| Stoichiometric Coupling Reagents | Low | High (stoichiometric byproducts) | Poor; significant waste requires disposal. rsc.org |
| Direct Catalytic Amidation | High (approaching 100%) | Low (water or volatile organics) | Excellent; minimizes waste and aligns with green chemistry principles. rsc.orgorgchemboulder.com |
| Multi-component Reactions (Ugi, etc.) | High | Low | Very Good; high convergence reduces steps and solvent usage. rsc.org |
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product's purity. A combination of techniques is typically employed, depending on the physical properties of the compounds and the nature of the impurities.
Work-up Procedures: Following the synthesis, a standard aqueous work-up is often the first step. This typically involves quenching the reaction with water or an aqueous solution, followed by extraction of the product into an immiscible organic solvent such as chloroform, ethyl acetate (B1210297), or dichloromethane. spcmc.ac.insemanticscholar.org The organic layer is then washed sequentially with dilute acid (e.g., HCl) to remove any unreacted basic starting materials (like amines), dilute base (e.g., NaHCO₃) to remove acidic starting materials or byproducts (like bromoacetic acid), and brine to reduce the water content in the organic phase. miamioh.edusemanticscholar.org The organic solution is finally dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. spcmc.ac.inripublication.com
Recrystallization: Recrystallization is a primary method for purifying solid amide products. rsc.org The choice of solvent is crucial and is based on the principle that the compound should be highly soluble at an elevated temperature but sparingly soluble at room temperature or below. Common solvents and solvent systems for the recrystallization of amides include ethanol, acetonitrile (B52724), 1,4-dioxane, or mixtures like hexane (B92381)/ethyl acetate and methanol (B129727)/water. rsc.orgorgchemboulder.com The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor. rsc.org
Chromatography: For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, column chromatography is the method of choice. quimicaorganica.orgnist.gov Silica gel is the most common stationary phase for the purification of moderately polar compounds like benzamides. nist.gov A solvent system, typically a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone), is used as the mobile phase (eluent). rsc.org The ratio of the solvents is optimized to achieve good separation between the desired product and any impurities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). ripublication.com
Analytical Characterization Techniques for Structural Confirmation
The definitive structural confirmation of this compound and its analogues relies on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of organic molecules.
¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, specific signals are expected. The N-isopropyl group would show a doublet for the six methyl protons and a septet (or multiplet) for the methine proton. researchgate.net The bromoacetyl group would exhibit a singlet for the two methylene protons. The aromatic protons would appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. Two distinct N-H protons (from the two amide groups) would likely appear as broad singlets.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include those for the two carbonyl carbons of the amide groups, the aromatic carbons (with quaternary carbons showing lower intensity), the methylene carbon of the bromoacetyl group, and the methine and methyl carbons of the isopropyl group. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *
| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Isopropyl -CH₃ | ~1.25 (d, 6H) | ~23.0 |
| Isopropyl -CH | ~4.25 (septet, 1H) | ~42.5 |
| Bromoacetyl -CH₂ | ~4.10 (s, 2H) | ~30.0 |
| Aromatic C-H (ortho to C=O) | ~7.80 (d, 2H) | ~128.5 |
| Aromatic C-H (ortho to NH) | ~7.65 (d, 2H) | ~120.0 |
| Amide N-H (isopropyl) | ~6.10 (br s, 1H) | - |
| Amide N-H (acetyl) | ~9.90 (br s, 1H) | - |
| Aromatic C-NH | - | ~141.0 |
| Aromatic C-C=O | - | ~132.0 |
| Benzamide C=O | - | ~166.5 |
| Acetyl C=O | - | ~165.0 |
| Predicted values are based on data from analogous compounds researchgate.net and general principles of NMR spectroscopy. Actual values may vary depending on solvent and experimental conditions. |
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For the title compound, the molecular ion peak (M⁺) would be expected, showing a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) due to the presence of one bromine atom. reddit.com Common fragmentation patterns for amides include cleavage of the amide bond (N-CO cleavage). rsc.org
Key expected fragments would include:
The acylium ion formed by cleavage of the N-isopropylamide bond.
The ion resulting from the loss of the bromine atom.
The ion formed by cleavage of the bromoacetylamino group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. As a secondary diamide, the compound would exhibit several characteristic absorption bands.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretch | 3370 - 3170 | Medium |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretch | 2980 - 2850 | Medium |
| C=O (Amide I) | Stretch | 1680 - 1630 | Strong |
| N-H (Amide II) | Bend | 1570 - 1515 | Strong |
| C=C (Aromatic) | Stretch | 1600, 1475 | Medium-Weak |
| C-N | Stretch | 1350 - 1250 | Medium |
| C-Br | Stretch | 650 - 550 | Medium-Strong |
| Data compiled from standard IR correlation tables and literature for secondary amides. mdpi.comspectroscopyonline.com |
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the final compound and for quantitative analysis. Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing moderately polar aromatic compounds.
Stationary Phase: A C18 (octadecylsilyl) or C8 column is typically used.
Mobile Phase: A gradient mixture of an aqueous solvent (often with a buffer like formic acid or ammonium (B1175870) acetate to improve peak shape) and an organic modifier like acetonitrile or methanol is common.
Detection: UV detection is highly effective due to the presence of the aromatic ring. The detection wavelength would be set near the absorbance maximum of the benzamide chromophore (typically around 254 nm).
Gas Chromatography (GC): GC can be used for purity assessment, particularly if coupled with a mass spectrometer (GC-MS). However, the relatively high molecular weight and polarity of the compound might require derivatization to increase its volatility and thermal stability for GC analysis. If direct analysis is possible, a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be used with a temperature-programmed oven. GC-MS would provide both retention time data for purity and mass spectra for identity confirmation.
X-ray Crystallography for Solid-State Structure Elucidation
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. X-ray crystallography is the definitive method for determining this arrangement. Despite its importance, a search of crystallographic databases reveals that the single-crystal X-ray structure of this compound has not yet been reported. However, the examination of the crystal structures of closely related analogues provides valuable insights into the likely intermolecular interactions and packing motifs that would govern its solid-state architecture.
The analogues under consideration for this comparative analysis include N-isopropylbenzamide, isopropyl 4-aminobenzoate (B8803810), 4-aminobenzamide, and p-bromoaniline. These compounds share key structural fragments with the target molecule, such as the N-isopropylbenzamide core, the amino-substituted benzene ring, and the presence of a bromine atom.
The crystal structure of N-isopropylbenzamide reveals a monoclinic system with the space group P2₁/c. The molecules are linked into one-dimensional chains by intermolecular N—H···O hydrogen bonds. This fundamental interaction is a common feature in the crystal packing of benzamide derivatives and is highly likely to be a dominant interaction in the crystal structure of this compound.
A more substituted analogue, isopropyl 4-aminobenzoate, crystallizes in the triclinic space group P1̅. In this structure, the molecules are linked by both N—H···O and N—H···N hydrogen bonds, creating a more complex network. The presence of the amino group introduces additional hydrogen bond donors, leading to a different packing arrangement compared to the simpler N-isopropylbenzamide.
The crystallographic data for these analogues are summarized in the interactive table below:
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Isopropyl 4-aminobenzoate | C₁₀H₁₃NO₂ | Triclinic | P1̅ | 8.405 | 11.029 | 11.520 | 89.10 | 77.06 | 87.17 |
| 4-Aminobenzamide | C₇H₈N₂O | Monoclinic | P2₁/c | 8.893 | 5.768 | 13.568 | 90 | 101.45 | 90 |
Data for Isopropyl 4-aminobenzoate and 4-Aminobenzamide sourced from publicly available crystallographic data.
The introduction of the 4-(2-bromoacetyl)amino substituent is expected to have a significant impact on the crystal packing. The amide group within this substituent provides an additional N—H donor and a C=O acceptor, creating more possibilities for hydrogen bonding. Furthermore, the bromine atom can participate in halogen bonding (C—Br···O or C—Br···N) and other weaker intermolecular interactions, such as C—H···Br contacts.
In the absence of a determined crystal structure for this compound, it is reasonable to hypothesize that its solid-state structure will be characterized by a robust network of hydrogen bonds. The primary N—H of the benzamide and the N—H of the bromoacetylamino group will likely engage in hydrogen bonding with the carbonyl oxygen atoms of neighboring molecules. The presence of the bulky isopropyl group will also impose steric constraints that influence the molecular conformation and packing efficiency. The bromine atom may further stabilize the crystal lattice through weaker halogen and van der Waals interactions. The interplay of these various intermolecular forces will ultimately determine the final crystal structure.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 2 Bromoacetyl Amino N Isopropylbenzamide Derivatives
Fundamental Principles and Significance of SAR in Chemical Research
The exploration of a chemical compound's therapeutic potential is deeply rooted in the understanding of its Structure-Activity Relationship (SAR). SAR is a foundational concept in medicinal chemistry and pharmacology that examines the relationship between the chemical structure of a molecule and its resulting biological activity. wikipedia.orgpharmacologymentor.com The core principle is that the three-dimensional structure of a molecule, including the arrangement of its atoms and functional groups, dictates its interaction with biological targets like enzymes and receptors, thereby governing its therapeutic or toxic effects. pharmacologymentor.comsolubilityofthings.com By analyzing SAR, researchers can identify the specific molecular fragments, known as pharmacophores, that are essential for a compound's activity. drugdesign.org
The significance of SAR in chemical research, particularly in drug discovery, is paramount. It provides a rational framework for optimizing lead compounds to enhance their desired properties. solubilityofthings.com Through systematic modifications of a molecule's structure, medicinal chemists can improve its potency, increase its selectivity for the intended target, and refine its pharmacokinetic profile. pharmacologymentor.comdrugdesign.org This iterative process of synthesis and biological testing, guided by SAR principles, accelerates the development of safer and more effective therapeutic agents. solubilityofthings.comstudysmarter.co.uk
An extension of SAR is the Quantitative Structure-Activity Relationship (QSAR), which refines this concept by building mathematical models. wikipedia.org QSAR seeks to correlate variations in the biological activity of a set of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. neovarsity.orgcreative-biolabs.com These models transform the qualitative observations of SAR into quantitative, predictive tools that can forecast the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development. creative-biolabs.comnih.gov
Rational Design and Synthesis of Analogues for SAR Profiling
The rational design of analogues is a cornerstone of SAR studies. This process involves the deliberate and systematic chemical modification of a lead compound—in this case, 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide—to probe the function of its distinct structural regions. nih.gov The goal is to generate a library of related molecules, or analogues, where each new compound has a specific, planned alteration. nih.gov By comparing the biological activity of these analogues to the parent compound, researchers can deduce the importance of different molecular features. drugdesign.org
The synthesis of these analogues often employs established chemical pathways, which may be adapted to introduce the desired diversity. For benzamide (B126) derivatives, common synthetic routes might involve the coupling of a substituted benzoic acid with an appropriate amine or the modification of a pre-formed benzamide scaffold. nih.govnih.gov For instance, creating analogues of this compound would involve synthetic strategies that allow for variation at the N-isopropyl group, substitution on the benzamide ring, and changes to the bromoacetyl side chain. nih.gov
The N-isopropyl group on the benzamide core is a key site for modification to explore the impact of steric bulk and lipophilicity on biological activity. Alterations at this position can influence how the molecule fits into its target's binding pocket and its ability to cross cell membranes. Systematic modifications can provide valuable insights into the spatial and hydrophobic requirements of the binding site.
Proposed modifications could include:
Varying Alkyl Chain Size: Replacing the isopropyl group with smaller (ethyl, methyl) or larger (tert-butyl, isobutyl) alkyl groups to probe steric tolerance.
Introducing Cycloalkyl Groups: Incorporating groups like cyclopropyl (B3062369) or cyclohexyl to introduce conformational rigidity and alter lipophilicity.
Incorporating Polar Functionalities: Introducing groups containing heteroatoms (e.g., a methoxyethyl group) to explore potential hydrogen bonding interactions.
| Analogue R-Group (Replacing Isopropyl) | Rationale for Modification | Predicted Impact on Activity |
|---|---|---|
| -CH(CH₃)₂ (Parent) | Baseline compound | Reference Activity |
| -CH₂CH₃ (Ethyl) | Reduce steric bulk | Potentially increased or decreased activity, depending on pocket size |
| -C(CH₃)₃ (tert-Butyl) | Increase steric bulk | Likely decreased activity if binding pocket is constrained |
| -c-C₃H₅ (Cyclopropyl) | Introduce rigidity and slightly alter electronics | May improve binding affinity due to favorable conformational lock |
| -CH₂CH₂OCH₃ (Methoxyethyl) | Introduce potential H-bond acceptor | Could increase activity if a hydrogen bond donor is present in the target |
Common modifications include:
Halogens: Introducing fluorine, chlorine, or bromine can alter lipophilicity and electronic distribution, and potentially form halogen bonds.
Alkyl Groups: Small alkyl groups like methyl can increase hydrophobicity.
Alkoxy Groups: Methoxy groups can act as hydrogen bond acceptors and are electron-donating.
Nitro or Cyano Groups: These are strong electron-withdrawing groups that can significantly alter the ring's electronic character.
| Substituent (X) | Position on Ring | Electronic Effect | Predicted Impact on Activity |
|---|---|---|---|
| -H (Parent) | - | Neutral | Reference Activity |
| -F | Ortho | Electron-withdrawing | May enhance binding through specific interactions (e.g., halogen bond) |
| -Cl | Para | Electron-withdrawing, increases lipophilicity | Could increase activity due to enhanced hydrophobic interactions |
| -OCH₃ | Meta | Electron-donating, H-bond acceptor | Activity may change based on electronic and H-bonding requirements |
| -NO₂ | Para | Strongly electron-withdrawing | Likely to significantly alter binding affinity |
The 2-bromoacetyl group is an electrophilic moiety, suggesting it may act as a covalent modifier by reacting with nucleophilic residues (e.g., cysteine) on its biological target. Modifying this "warhead" is a critical aspect of SAR, as it can tune the reactivity, selectivity, and stability of the covalent bond formed.
Variations could involve:
Changing the Halogen: Replacing bromine with chlorine (less reactive) or iodine (more reactive) to modulate the electrophilicity and reaction rate.
Altering the Linker: Extending the carbon chain (e.g., to a 3-bromopropionyl group) to change the distance between the core molecule and the reactive site.
Replacing the Warhead: Substituting the α-haloacetyl group with other covalent modifiers like acrylamide (B121943) or vinyl sulfone to alter the reaction mechanism and target different nucleophilic residues.
| Side Chain Structure | Rationale for Modification | Predicted Impact on Reactivity/Selectivity |
|---|---|---|
| -NHC(O)CH₂Br (Parent) | α-halo ketone warhead | Baseline reactivity |
| -NHC(O)CH₂Cl | Decrease reactivity of the leaving group | May increase target selectivity by reducing off-target reactions |
| -NHC(O)CH₂CH₂Br | Increase linker length | Allows probing for nucleophiles at a greater distance from the binding site |
| -NHC(O)CH=CH₂ (Acrylamide) | Change reaction mechanism (Michael addition) | May target different nucleophilic residues (e.g., cysteine) with different kinetics |
| -NHSO₂CH=CH₂ (Vinyl Sulfone) | Alternative Michael acceptor | Offers different reactivity profile and geometry compared to acrylamide |
Biological systems are inherently chiral, and thus the stereochemistry of a drug molecule is a critical determinant of its activity. While this compound is achiral, many of the proposed modifications could introduce chiral centers. For example, modifying the N-isopropyl group to an N-sec-butyl group or adding a substituent to the bromoacetyl side chain would create stereoisomers. It is well-established that different enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and metabolic profiles. Therefore, a comprehensive SAR study would necessitate the synthesis and evaluation of individual stereoisomers to understand the optimal three-dimensional arrangement for target interaction. This requires stereoselective synthetic methods to ensure that the biological activity can be attributed to a single, defined molecular geometry.
Computational Approaches to SAR/QSAR Modeling for this compound Analogues
Computational chemistry provides powerful tools to augment and rationalize experimental SAR data. ijpsr.com QSAR modeling, in particular, is used to build a mathematical relationship between the chemical structures of the synthesized analogues and their measured biological activities. neovarsity.orgresearchgate.net This process allows researchers to understand which properties are most influential for activity and to predict the potency of new, yet-to-be-synthesized compounds. cresset-group.comfrontiersin.org
The development of a QSAR model for this compound analogues would follow a general workflow:
Data Collection: A dataset of synthesized analogues with their corresponding biological activity data (e.g., IC₅₀ values) is compiled. nih.gov
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields) and represent the molecule's physicochemical properties. creative-biolabs.comnih.gov
Model Building: Statistical or machine learning methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Support Vector Machines (SVM), are used to create an equation that correlates the descriptors with biological activity. neovarsity.orgacs.org
Model Validation: The model's statistical significance and predictive power are rigorously tested. This involves internal validation (e.g., cross-validation, yielding a Q² value) and, ideally, external validation using a set of molecules not included in the model training. researchgate.netunair.ac.id
Prediction and Interpretation: A validated QSAR model can be used to screen virtual libraries of compounds to prioritize which analogues to synthesize next. frontiersin.org Furthermore, the model can provide insights into the key molecular features driving activity, for instance, highlighting the importance of hydrophobicity or a specific electrostatic potential in a region of the molecule. cresset-group.com This synergy between computational modeling and experimental synthesis accelerates the optimization of lead compounds. pharmacologymentor.com
Selection and Calculation of Molecular Descriptors
The foundation of any QSAR model is the numerical representation of the molecular structure through descriptors. ucsb.edu For a molecule like this compound, a diverse set of descriptors would be calculated to capture its physicochemical and structural properties. These descriptors are broadly categorized as 1D, 2D, and 3D. hufocw.org
The selection of descriptors is a critical step to avoid issues like multicollinearity and to build a robust model. nih.gov A preliminary analysis would typically involve calculating a wide array of descriptors and then employing statistical methods to select a subset that is most relevant to the biological activity being modeled. kg.ac.rs
Below is a table representing the types of molecular descriptors that would be considered in a QSAR study of this compound and its derivatives.
| Descriptor Class | Specific Descriptors (Examples) | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count, Number of Rotatable Bonds | Basic molecular composition and size. |
| Topological (2D) | Connectivity Indices (e.g., Kier & Hall), Kappa Shape Indices | Atom connectivity and molecular branching. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Three-dimensional shape and size of the molecule. |
| Physicochemical | LogP (Lipophilicity), Molar Refractivity, Polarizability | Hydrophobicity and electronic distribution. |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Electronic properties and reactivity. |
Development and Validation of Statistical and Machine Learning Models for Activity Prediction
Once a relevant set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Various statistical and machine learning techniques can be employed for this purpose. acs.orgedpsciences.org
Statistical Methods:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity. neovarsity.org
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation among them. neovarsity.org
Machine Learning Methods:
Support Vector Machines (SVM): SVM can model non-linear relationships between descriptors and activity. edpsciences.org
Random Forest (RF): An ensemble method that builds multiple decision trees to improve predictive accuracy. nih.gov
Artificial Neural Networks (ANN): These models are capable of capturing highly complex and non-linear patterns in the data. edpsciences.org
The predictive power and robustness of the developed QSAR model must be rigorously validated. nih.gov This is typically done through internal and external validation techniques. researchgate.net
Validation Parameters: A hypothetical table of statistical parameters for a QSAR model is presented below.
| Parameter | Symbol | Acceptable Value | Description |
|---|---|---|---|
| Coefficient of Determination | R² | > 0.6 | Measures the goodness of fit of the model to the training data. |
| Cross-validated R² (Leave-One-Out) | Q² | > 0.5 | Assesses the predictive power of the model through internal validation. |
| External Validation R² | R²_ext | > 0.6 | Evaluates the model's ability to predict the activity of an external test set. |
| Root Mean Square Error | RMSE | As low as possible | Indicates the deviation between predicted and actual values. |
Interpretation of QSAR Models for Guiding Structural Optimization
A well-validated QSAR model can be a powerful tool for guiding the structural optimization of lead compounds. nih.gov By analyzing the contribution of each descriptor to the model, chemists can understand which molecular properties are crucial for biological activity. neovarsity.org
For instance, if a QSAR model for this compound derivatives indicated that a higher value for a descriptor related to hydrophobicity positively correlates with activity, this would suggest that adding lipophilic substituents to the molecule could enhance its potency. Conversely, a negative correlation with a steric descriptor might imply that bulky substituents are detrimental to activity.
The interpretation of QSAR models can be approached in several ways:
Coefficient Analysis (in MLR/PLS): The sign and magnitude of the coefficients for each descriptor in the regression equation can indicate their positive or negative influence on activity. jppres.com
Feature Importance (in Machine Learning): Algorithms like Random Forest can provide a ranking of the importance of each descriptor in making accurate predictions. nih.gov
Visualization: Plotting the relationship between descriptor values and activity can provide intuitive insights. neovarsity.org
This information allows for the rational design of new derivatives with potentially improved activity, thereby reducing the need for extensive trial-and-error synthesis. researchgate.net
Conformational Analysis and its Influence on Biological Activity
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. fiveable.medrugdesign.org For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is essential to understand its bioactive conformation—the specific spatial arrangement it adopts when binding to its target. ijpsr.com
Computational methods are typically used to explore the conformational landscape of a molecule and identify low-energy, stable conformations. nih.gov The energy required for a molecule to adopt its bioactive conformation can influence its binding affinity and, consequently, its biological activity.
Key aspects of conformational analysis include:
Identification of Rotatable Bonds: The single bonds in the molecule that allow for rotation and give rise to different conformations are identified.
Conformational Search: Systematic or random rotation of these bonds generates a large number of possible conformations.
Energy Minimization: The energy of each conformation is calculated and minimized to find stable, low-energy structures.
The results of a conformational analysis can reveal that certain spatial arrangements of key functional groups are more favorable for biological activity. For example, the relative orientation of the bromoacetyl group, the amide linkages, and the isopropyl substituent in this compound could significantly impact its ability to fit into a binding pocket and interact with specific amino acid residues. Understanding these conformational preferences can guide the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to enhanced potency and selectivity. nih.gov
Mechanistic Investigations of 4 2 Bromoacetyl Amino N Isopropylbenzamide
Elucidation of Molecular Targets and Binding Mechanisms
The benzamide (B126) structure, coupled with a highly reactive bromoacetyl tail, provides a framework for understanding the compound's potential molecular targets and the nature of its interactions. The mechanism likely involves a two-step process: initial, non-covalent binding to a target protein, followed by the formation of a permanent, covalent bond.
The defining feature of 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide is its bromoacetyl moiety. This functional group is a potent electrophile, making the compound a candidate for acting as an irreversible covalent modifier of proteins. The bromoacetyl group can react with nucleophilic amino acid residues at or near a target's active site, forming a stable thioether linkage, particularly with cysteine residues. google.com This mode of action suggests that its primary targets are likely to be enzymes or proteins where such a reactive residue is accessible.
Based on the activities of structurally related benzamide derivatives and the reactivity of the bromoacetyl group, several classes of proteins and enzymes emerge as plausible targets:
Cytochrome P450 (CYP450) Enzymes: Many xenobiotics are metabolized by CYP450 enzymes. Compounds with reactive groups can act as mechanism-based inhibitors, where the enzyme bioactivates the compound into a reactive intermediate that then covalently binds to and inactivates the enzyme. benthamdirect.comnih.govnih.govresearchgate.net This irreversible inactivation requires the cell to synthesize new enzyme, leading to a long-lasting inhibitory effect. nih.govresearchgate.net
Cyclooxygenase (COX) Enzymes: Numerous benzamide derivatives have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of COX enzymes (COX-1 and COX-2). acs.orgresearchgate.net Irreversible inhibition of COX enzymes, similar to the mechanism of aspirin, involves covalent modification of a serine residue in the active site. The bromoacetyl group could potentially target a different nucleophilic residue within the enzyme's active channel.
Topoisomerases: Certain N-2-(phenylamino) benzamide derivatives have been identified as dual inhibitors of COX-2 and Topoisomerase I (Topo I), indicating that the benzamide scaffold can be adapted to target enzymes involved in DNA replication and repair. acs.orgnih.gov
| Potential Target Class | Proposed Interaction Mechanism | Key Structural Feature | Potential Consequence |
|---|---|---|---|
| Cytochrome P450 (CYP450) | Mechanism-based irreversible inhibition via covalent bond formation with an active site residue. benthamdirect.comnih.gov | Bromoacetyl Group | Altered drug metabolism. |
| Cyclooxygenase (COX) | Covalent modification of a nucleophilic residue in the enzyme's active site. acs.org | Bromoacetyl Group | Inhibition of prostaglandin (B15479496) synthesis. |
| Topoisomerases | Binding to the enzyme-DNA complex, potentially followed by covalent modification. nih.gov | Benzamide Scaffold & Bromoacetyl Group | Inhibition of DNA relegation. |
The kinetics of how a ligand binds to and dissociates from its receptor are crucial for understanding its pharmacological effect. For a compound like this compound, which is presumed to be an irreversible covalent inhibitor, the binding kinetics differ significantly from those of reversible inhibitors.
For reversible inhibitors, the interaction is defined by an association rate constant (k_on) and a dissociation rate constant (k_off), the ratio of which determines the binding affinity (K_d). In contrast, the interaction of an irreversible inhibitor is typically described by a two-step model:
Initial Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I). This step is characterized by an affinity constant (K_i).
Irreversible Covalent Modification: The bound inhibitor then reacts with the enzyme to form a stable, covalent complex (E-I). This step is defined by the rate constant of inactivation (k_inact).
Allosteric modulation occurs when a ligand binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding event induces a conformational change in the receptor, which in turn modulates—either enhancing or diminishing—the binding or signaling efficacy of the orthosteric ligand.
While there is no direct evidence to suggest that this compound functions as an allosteric modulator, this mechanism cannot be entirely ruled out. The benzamide core could theoretically facilitate binding to an allosteric pocket on a G protein-coupled receptor (GPCR) or other enzyme. If the bromoacetyl group were then able to form a covalent bond within this allosteric site, it would result in permanent allosteric modulation of the receptor's function. Such a mechanism would be of significant interest as it could "lock" the receptor in a specific functional state. However, without experimental data, this remains a hypothetical possibility.
Analysis of Cellular Pathway Perturbations
The interaction of this compound with its molecular targets can be expected to cause significant disruptions, or perturbations, in downstream cellular pathways. Based on the known activities of related benzamide compounds, the most likely affected pathways are those central to inflammation and cellular proliferation.
Research on various benzamide derivatives points toward a strong potential for modulation of key inflammatory signaling cascades.
NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, it is held inactive in the cytoplasm. Upon stimulation, a signaling cascade leads to the degradation of its inhibitor, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies on N-2-(phenylamino) benzamide derivatives have shown that they can suppress the activation of the NF-κB pathway, preventing its nuclear translocation. acs.orgnih.gov This inhibitory action effectively shuts down a major hub of inflammatory signaling.
Arachidonic Acid Pathway: This pathway is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. The key enzymes in this pathway are the cyclooxygenases (COX-1 and COX-2). By inhibiting COX enzymes, benzamide derivatives can block the production of prostaglandins, such as Prostaglandin E2 (PGE2). nih.gov This leads to a reduction in inflammatory symptoms like pain and swelling.
| Derivative Class | Signaling Molecule/Pathway | Observed Effect | Reference |
|---|---|---|---|
| N-2-(Phenylamino) Benzamides | NF-κB | Inhibited nuclear translocation. | acs.orgnih.gov |
| N-phenylcarbamothioylbenzamides | Prostaglandin E2 (PGE2) | Significantly inhibited synthesis. | nih.gov |
| N-2-(Phenylamino) Benzamides | Interleukin-1β (IL-1β) | Suppressed production. | acs.org |
The perturbation of intracellular signaling cascades inevitably leads to changes in the expression profiles of numerous genes and their corresponding proteins. By inhibiting transcription factors like NF-κB, this compound would be expected to downregulate the expression of a suite of pro-inflammatory genes.
The influence on gene and protein expression would likely include:
Pro-inflammatory Cytokines: The expression of cytokines such as Interleukin-1β (IL-1β) is heavily dependent on NF-κB activation. acs.org Inhibition of this pathway would therefore lead to reduced levels of these key inflammatory messengers.
Inflammatory Enzymes: The expression of the COX-2 enzyme itself is upregulated during inflammation, in large part through NF-κB signaling. nih.gov An inhibitor of this pathway would create a negative feedback loop, not only inhibiting the activity of existing COX-2 enzymes but also reducing the synthesis of new ones.
Matrix Metalloproteinases (MMPs): These enzymes are involved in the breakdown of the extracellular matrix during inflammatory processes and cancer metastasis. Their expression is also regulated by the NF-κB pathway. nih.gov
| Gene/Protein | Function | Predicted Effect of Compound | Underlying Mechanism |
|---|---|---|---|
| COX-2 | Prostaglandin Synthesis | Downregulation | Inhibition of NF-κB signaling pathway. nih.gov |
| IL-1β | Pro-inflammatory Cytokine | Downregulation | Inhibition of NF-κB signaling pathway. acs.org |
| MMP-9 | Extracellular Matrix Degradation | Downregulation | Inhibition of NF-κB signaling pathway. nih.gov |
Biotransformation Pathways and Metabolite Identification
The biotransformation of this compound involves several potential metabolic pathways, primarily centered on the hydrolysis of its amide linkages and the substitution of the reactive bromoacetyl group. The chemical transformations are dictated by the enzymatic machinery of the organism, leading to a variety of metabolites.
One of the primary metabolic reactions is the hydrolysis of the amide bond connecting the bromoacetyl group to the benzamide core. This cleavage would yield 4-amino-N-isopropylbenzamide and bromoacetic acid. A second potential hydrolysis event can occur at the N-isopropylbenzamide linkage, although this is generally less favored, which would produce 4-[(2-bromoacetyl)amino]benzoic acid and isopropylamine (B41738).
Another significant pathway involves the reaction of the electrophilic bromoacetyl group with endogenous nucleophiles. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. A key reaction is conjugation with glutathione (B108866) (GSH), a major cellular antioxidant, leading to the formation of a glutathione adduct. This adduct can be further metabolized through the mercapturic acid pathway, resulting in cysteine and N-acetylcysteine conjugates, which are typically excreted.
Oxidative metabolism, primarily mediated by cytochrome P450 enzymes, can also occur. This may involve hydroxylation of the aromatic ring or the isopropyl moiety. The resulting hydroxylated metabolites can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.
The table below summarizes the principal expected biotransformation pathways and the resulting metabolites.
| Pathway | Description | Potential Metabolites | Chemical Transformation |
| Amide Hydrolysis (I) | Cleavage of the amide bond between the acetyl group and the aromatic amine. | 4-amino-N-isopropylbenzamide, Bromoacetic acid | R-NH-C(O)-CH₂Br + H₂O → R-NH₂ + BrCH₂COOH |
| Amide Hydrolysis (II) | Cleavage of the benzamide linkage. | 4-[(2-bromoacetyl)amino]benzoic acid, Isopropylamine | R-C(O)-NH-R' + H₂O → R-COOH + R'-NH₂ |
| Glutathione Conjugation | Nucleophilic substitution of bromine by the thiol group of glutathione. | Glutathione-S-conjugate | R-CH₂Br + GSH → R-CH₂-SG + HBr |
| Mercapturic Acid Pathway | Further metabolism of the glutathione conjugate. | Cysteine conjugate, N-acetylcysteine conjugate (Mercapturic acid) | Sequential enzymatic cleavage and acetylation of the glutathione conjugate. |
| Oxidative Metabolism | Hydroxylation of the aromatic ring or isopropyl group by cytochrome P450 enzymes. | Hydroxylated derivatives (e.g., phenolic or alcoholic metabolites) | R-H + O₂ + NADPH + H⁺ → R-OH + H₂O + NADP⁺ |
Advanced Spectroscopic and Biophysical Techniques for Mechanistic Insights
High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating the biotransformation of this compound and identifying its covalent adducts with biomolecules. Techniques such as liquid chromatography coupled with time-of-flight (LC-TOF) or Orbitrap mass analyzers allow for the precise mass measurement of metabolites in complex biological matrices like plasma, urine, or liver microsome incubates. This high mass accuracy enables the confident determination of elemental compositions for unknown metabolites, facilitating their structural identification.
For adduct identification, HRMS-based "adductomics" strategies are employed. The bromoacetyl moiety of the parent compound is a potent electrophile that can react with nucleophilic residues on proteins, such as cysteine, lysine, or histidine. HRMS can identify these covalent modifications by detecting the characteristic mass shift in peptides following enzymatic digestion (e.g., with trypsin) of a target protein. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the modified peptides, which provides sequence information and pinpoints the exact site of adduction. For instance, the reaction with a cysteine residue would result in a specific mass increase corresponding to the addition of the C₁₂H₁₄N₂O₂ moiety minus the bromine atom.
The table below illustrates potential covalent adducts and the expected mass shifts detectable by HRMS.
| Target Residue | Type of Reaction | Adduct Structure Fragment | Exact Mass Shift (Da) |
| Cysteine | Nucleophilic Substitution | -S-CH₂-C(O)-NH-C₆H₄-C(O)-NH-CH(CH₃)₂ | +297.1239 |
| Lysine | Nucleophilic Substitution | -NH-CH₂-C(O)-NH-C₆H₄-C(O)-NH-CH(CH₃)₂ | +297.1239 |
| Histidine | Nucleophilic Substitution | -N(imidazole)-CH₂-C(O)-NH-C₆H₄-C(O)-NH-CH(CH₃)₂ | +297.1239 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level insights into the non-covalent interactions between a ligand, such as this compound, and its biological target. Techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) are particularly powerful for studying these interactions.
In STD NMR, selective saturation of resonances from the target protein is transferred to the binding ligand through spin diffusion. Only the protons of the ligand in direct contact with the protein will receive this saturation, allowing for the mapping of the binding epitope. This helps to identify which parts of the molecule, for example the isopropyl group or the benzamide core, are crucial for binding.
CSP, or ligand-observed NMR, involves monitoring the changes in the chemical shifts of the ligand's NMR signals upon titration with the target protein. Significant perturbations in the chemical shifts of specific protons indicate their involvement in the binding interface. Conversely, protein-observed NMR follows the chemical shift changes of the protein's backbone amide signals (¹H-¹⁵N HSQC spectra) upon addition of the ligand, identifying the specific amino acid residues in the binding pocket.
| NMR Technique | Principle | Information Gained |
| Saturation Transfer Difference (STD) NMR | Magnetization is transferred from a saturated protein to a bound ligand. | Identifies the binding epitope of the ligand (which parts of the molecule interact with the protein). |
| Chemical Shift Perturbation (CSP) | Changes in the chemical shifts of either the ligand or protein are monitored upon complex formation. | Maps the binding site on both the ligand and the protein; can be used to determine binding affinity. |
| WaterLOGSY | Detects the transfer of magnetization from bulk water to the protein and then to the bound ligand. | Confirms binding and provides information on the ligand's proximity to water molecules in the binding pocket. |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. In the context of this compound, metabolic activation could potentially lead to the formation of radical intermediates. For instance, one-electron oxidation could generate a nitrogen-centered radical on the amide linkage.
While such radicals are often highly reactive and short-lived, EPR spectroscopy, in conjunction with spin trapping techniques, can identify their presence. A spin trap is a diamagnetic molecule that reacts with a transient radical to form a much more stable radical adduct, which can accumulate to a concentration detectable by EPR. The resulting EPR spectrum provides a unique fingerprint of the radical adduct, characterized by its g-value and hyperfine coupling constants, which can be used to identify the original transient radical. This information is critical for understanding reactive intermediate-driven mechanisms of action or toxicity.
Fluorescence spectroscopy is a sensitive biophysical technique used to study ligand-target binding and associated conformational changes in the target molecule. This method can be applied to investigate the interaction of this compound with its biological target, provided that either the target protein or the ligand possesses intrinsic fluorescence, or an extrinsic fluorescent probe is used.
If the target protein contains fluorescent amino acids, such as tryptophan or tyrosine, its intrinsic fluorescence may change upon ligand binding. This change can manifest as an increase (enhancement) or decrease (quenching) in fluorescence intensity, or a shift in the emission maximum. These changes can be monitored by titrating the protein with the ligand, allowing for the determination of binding parameters like the dissociation constant (Kd).
Furthermore, time-resolved fluorescence or fluorescence anisotropy measurements can provide information about conformational changes in the protein upon binding. A change in the protein's structure can alter the local environment of the fluorophore, affecting its fluorescence lifetime and the rotational freedom (anisotropy), thus signaling a binding-induced conformational shift.
Preclinical Efficacy Studies of 4 2 Bromoacetyl Amino N Isopropylbenzamide and Analogues
In Vitro Efficacy Assessment
In vitro studies are the first step in determining the pharmacological profile of a new compound. These experiments are conducted in a controlled laboratory setting, typically using cell cultures, to assess the compound's effects at a cellular and molecular level.
To understand how a compound like 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide exerts its effects, it is crucial to identify its molecular targets within the cell. Cell-based target engagement assays are designed to confirm that a compound interacts with its intended target in a cellular environment. Techniques such as the cellular thermal shift assay (CETSA) can be employed to verify the binding of the compound to its target protein. nih.gov Once target engagement is confirmed, functional modulation assays are used to determine the downstream consequences of this interaction, such as the inhibition of an enzyme or the activation of a signaling pathway. For benzamide (B126) derivatives, these assays are critical in elucidating their mechanism of action, for instance, as inhibitors of specific enzymes like tubulin polymerization or eukaryotic elongation factor 2 kinase (eEF2K). researchgate.netresearchgate.net
Phenotypic screening is a powerful approach in drug discovery that involves testing compounds for their ability to produce a desired change in a cellular model of a disease, without prior knowledge of the drug's specific molecular target. bohrium.com This method allows for the unbiased discovery of compounds with novel mechanisms of action. For a compound like this compound, phenotypic screens could be conducted across a diverse range of cellular disease models, such as cancer cell lines, to identify potential therapeutic applications. nih.gov This approach has been successful in identifying anticancer agents and has the potential to uncover unexpected activities for the compound and its analogues. bohrium.com
Based on the chemical structure of this compound, which contains a benzamide core and a reactive bromoacetyl group, it is plausible to investigate its efficacy in several therapeutic areas.
Anticancer Effects: Benzamide derivatives have been extensively studied for their anticancer properties. nih.gov In vitro assays using a panel of human cancer cell lines are employed to determine the cytotoxic and antiproliferative effects of the compound. The half-maximal inhibitory concentration (IC50) is a key parameter measured in these studies, indicating the concentration of the compound required to inhibit cell growth by 50%. Studies on related benzamide derivatives have shown significant activity against various cancer cell lines. researchgate.netnanobioletters.com
Table 1: In Vitro Anticancer Activity of Representative Benzamide Analogues
Antimicrobial Effects: The presence of the bromoacetyl group suggests potential as an antimicrobial agent due to its ability to form covalent bonds with microbial proteins. nih.gov The antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.net Studies on various benzamide analogues have demonstrated their potential as antibacterial and antifungal agents. researchgate.netnih.gov
Table 2: In Vitro Antimicrobial Activity of Representative Benzamide Analogues
Anti-inflammatory Effects: Benzamide derivatives have also been investigated for their anti-inflammatory properties. nih.gov In vitro assays for anti-inflammatory activity often involve measuring the inhibition of key inflammatory enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory cytokine production in stimulated immune cells. nih.gov
Table 3: In Vitro Anti-inflammatory Activity of Representative Benzamide Analogues
Neuroprotective Effects: Certain benzamide derivatives have shown promise as neuroprotective agents. nih.gov In vitro models of neurotoxicity, such as glutamate-induced excitotoxicity in primary cortical neurons, are used to assess the ability of these compounds to protect neurons from damage. nih.gov
While cancer cell lines are valuable tools, they may not fully represent the complexity of tumors in vivo. Primary cell cultures, which are derived directly from patient tissues, and co-culture systems that include different cell types found in the tumor microenvironment (e.g., fibroblasts, immune cells), offer more physiologically relevant models for testing anticancer drugs. ijpsr.com The use of such systems would provide a more accurate prediction of the in vivo efficacy of this compound and its analogues.
Three-dimensional (3D) cell culture and organoid models represent a significant advancement in in vitro disease modeling. researchgate.netnih.gov These models more closely mimic the in vivo architecture and microenvironment of tissues and tumors, providing a better platform for predicting drug responses. ijpsr.comelsevierpure.com Patient-derived organoids, in particular, have shown great promise in personalized medicine for predicting patient-specific responses to anticancer therapies. acs.orgnih.gov Evaluating this compound in these advanced models would provide valuable insights into its potential clinical efficacy.
In Vivo Efficacy Assessment in Preclinical Animal Models
Following promising in vitro results, the efficacy of a compound is evaluated in preclinical animal models of disease. ijpsr.comnih.gov These studies are essential for understanding how the compound behaves in a whole organism and for providing data to support its progression to clinical trials.
Rationale and Selection of Appropriate Animal Models for Disease Conditions
The selection of an appropriate animal model is paramount for the preclinical evaluation of any therapeutic candidate and is guided by the intended therapeutic indication. For a compound like this compound, the choice of model would depend on the biological target of the compound. Given that benzamide derivatives have been investigated in a range of diseases, including oncology and neurological disorders, several types of animal models could be considered.
In the context of oncology, should the compound target a protein implicated in cancer, xenograft models are a common choice. These models involve the implantation of human cancer cells into immunodeficient mice. A key advantage of xenograft models is the ability to test the efficacy of a compound on human tumors, which can provide a more direct translation to the clinical setting. For instance, if this compound were designed to inhibit a specific kinase involved in a particular cancer, cell lines overexpressing this kinase would be selected for the xenograft.
Genetically engineered mouse models (GEMMs) represent another sophisticated approach. These models are engineered to carry specific genetic mutations that predispose them to developing spontaneous tumors that more closely mimic the progression of human disease, including the interaction with a competent immune system. The choice between a xenograft and a GEMM would depend on the specific scientific question being addressed.
Beyond oncology, if the compound were being investigated for a neurological condition, transgenic mouse models that recapitulate aspects of the human disease, such as the accumulation of pathological proteins in Alzheimer's or Parkinson's disease, would be appropriate. The rationale for selecting a particular model is always to ensure that it reflects the pathophysiology of the human condition as closely as possible, thereby providing the most predictive data on the potential efficacy of the therapeutic candidate.
Pharmacodynamic Biomarker Evaluation and Response Assessment
Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is engaging its intended target in vivo and eliciting the desired biological response. For a covalent inhibitor like this compound, assessing target engagement is a key component of the preclinical evaluation.
Several advanced techniques can be employed to measure the extent and duration of target occupancy. Activity-based protein profiling (ABPP) is a powerful chemical proteomics approach that can be used to monitor the engagement of a covalent inhibitor with its target enzyme in a complex biological sample. This technique utilizes chemical probes that react with the active sites of enzymes, and the displacement of these probes by the inhibitor can be quantified to determine the degree of target engagement.
Another highly sensitive method is immunoaffinity liquid chromatography-mass spectrometry (LC-MS/MS) . This technique can be used to directly measure the amount of the target protein that has been covalently modified by the drug. By comparing the levels of modified and unmodified protein, a precise measure of target engagement can be obtained.
In addition to target engagement, PD biomarkers can also include downstream signaling molecules that are affected by the inhibition of the primary target. For example, if this compound inhibits a kinase, a relevant PD biomarker could be the phosphorylation status of a known substrate of that kinase. Assessing these downstream effects provides evidence that the drug is not only binding to its target but also modulating its function in a biologically meaningful way.
The table below illustrates a hypothetical example of a pharmacodynamic biomarker assessment for Compound-X, an analogue of this compound, in a tumor xenograft model.
| Biomarker | Assay | Tissue | Timepoint | Result |
| Target Engagement | ABPP | Tumor | 24 hours | 85% inhibition of target activity |
| Target Modification | LC-MS/MS | Tumor | 24 hours | 90% of target protein covalently bound |
| Downstream Signaling | Western Blot | Tumor | 24 hours | 75% reduction in p-Substrate levels |
This table is a hypothetical representation of pharmacodynamic data.
Therapeutic Efficacy Studies in Established Disease Models
Once target engagement and a pharmacodynamic response have been established, the next critical step is to evaluate the therapeutic efficacy of the compound in a relevant disease model. The design of these studies is crucial for obtaining robust and interpretable results.
In an oncology setting, a typical efficacy study would involve treating tumor-bearing animals with the investigational compound and monitoring tumor growth over time. The primary endpoint is often tumor growth inhibition (TGI), which is a measure of the reduction in tumor size in treated animals compared to a vehicle-treated control group. Other important endpoints can include the time to tumor progression and, in some cases, survival.
The data from such a study can be used to establish a dose-response relationship, which is important for identifying a potential therapeutic dose range. The table below presents hypothetical data from a therapeutic efficacy study of this compound in a mouse xenograft model of cancer.
| Treatment Group | Number of Animals | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 mm³ | 0% |
| Compound A (10 mg/kg) | 10 | 900 mm³ | 40% |
| Compound A (30 mg/kg) | 10 | 450 mm³ | 70% |
| Compound A (100 mg/kg) | 10 | 150 mm³ | 90% |
This table is a hypothetical representation of therapeutic efficacy data.
These studies are essential for making a " go/no-go " decision on the further development of a compound. A significant and dose-dependent anti-tumor effect in a well-validated animal model provides strong rationale for advancing the compound towards clinical trials.
Experimental Design and Statistical Considerations for In Vivo Research
The reproducibility and reliability of in vivo research depend heavily on a robust experimental design and appropriate statistical analysis. Several key principles must be adhered to in order to minimize bias and ensure that the results are meaningful.
Randomization is a fundamental principle of experimental design. Animals should be randomly assigned to treatment groups to ensure that any potential confounding variables are evenly distributed among the groups. This helps to prevent systematic differences between groups that could be mistaken for a treatment effect.
Blinding is another critical component of a well-designed study. Whenever possible, the investigators conducting the experiment and assessing the outcomes should be unaware of the treatment allocation. This minimizes the potential for conscious or unconscious bias in the measurement of endpoints.
The inclusion of appropriate control groups is essential for interpreting the results of an in vivo study. A vehicle control group, which receives the same formulation as the active treatment but without the drug, is the most common and necessary control. In some cases, a positive control group, treated with a known effective therapy, may also be included to validate the responsiveness of the animal model.
Finally, statistical analysis must be planned in advance. The choice of statistical test will depend on the design of the study and the nature of the data. Power calculations should be performed before the study begins to determine the appropriate sample size needed to detect a statistically significant effect of a certain magnitude. This ensures that the study is not underpowered, which could lead to a false-negative result, nor overpowered, which would involve the unnecessary use of animals. Common statistical methods used in preclinical efficacy studies include t-tests for comparing two groups and analysis of variance (ANOVA) for comparing multiple groups, followed by appropriate post-hoc tests.
By adhering to these principles, researchers can generate high-quality, reproducible data that provides a solid foundation for the clinical development of novel therapeutic agents like this compound and its analogues.
Computational Chemistry and Molecular Modeling Studies on 4 2 Bromoacetyl Amino N Isopropylbenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic structure and reactivity of a molecule. These methods, varying in their level of theory and computational cost, provide a detailed picture of electron distribution and energy levels.
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. ajchem-a.com By calculating the electron density, DFT can accurately predict the optimized molecular geometry, electronic energies, and other crucial parameters. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. rsc.org
For a molecule like 4-[(2-bromoacetyl)amino]-N-isopropylbenzamide, the HOMO is likely to be localized on the electron-rich benzamide (B126) ring, while the LUMO may be distributed over the electrophilic bromoacetyl moiety. This distribution is crucial for understanding its reactivity, particularly its potential to interact with nucleophilic residues in biological targets. mdpi.com
Table 1: Illustrative DFT-Calculated Electronic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Note: The values in this table are illustrative and based on typical DFT calculations for similar organic molecules. They are not experimentally determined or specifically calculated values for this compound.
Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate predictions of molecular energies and spectroscopic properties. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory can be employed to refine the understanding of the compound's stability and vibrational frequencies, which correspond to its infrared spectrum. These predictions can be instrumental in confirming the compound's structure when compared with experimental spectroscopic data.
For larger molecular systems or for preliminary, less computationally demanding calculations, semi-empirical methods can be utilized. These methods incorporate some experimental parameters to simplify the calculations. While less accurate than DFT or ab initio methods, they can still provide valuable qualitative insights into the electronic structure and properties of this compound, especially when studying its interactions within a larger biological system.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential biological activity of this compound, molecular docking and dynamics simulations are powerful computational techniques. nih.govrsc.org These methods predict how the molecule might bind to a biological target, such as a protein or enzyme, and the stability of this interaction over time.
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity, which is a measure of the strength of the interaction. researchgate.net For this compound, docking studies could be performed against various enzymes or receptors implicated in disease pathways. The bromoacetyl group is a known electrophile that can form covalent bonds with nucleophilic residues like cysteine, and docking can help identify potential binding sites where such a reaction could occur. nih.gov The predicted binding affinity can help in prioritizing compounds for further experimental testing. researchgate.net
Table 2: Illustrative Molecular Docking Results
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protein Kinase A | -8.2 | Cys199, Leu49, Val57 |
| Cyclooxygenase-2 | -7.5 | Ser530, Tyr385, Arg120 |
| Histone Deacetylase 2 | -9.1 | His142, Cys261, Tyr306 |
Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual docking results for this compound.
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. semanticscholar.org MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. These simulations can assess the stability of the predicted binding pose and identify any conformational changes that may occur upon binding. For this compound, MD simulations could confirm the stability of its interaction within the binding pocket of a target protein and provide insights into the mechanism of covalent bond formation.
De Novo Design and Virtual Screening Methodologies
Ligand-Based Virtual Screening (e.g., Pharmacophore Modeling, Shape Similarity)
Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. mdpi.comnih.gov These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For this compound, LBVS could be used to find other potential inhibitors of a target it is known to modulate.
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target. If this compound were a known active compound, a pharmacophore model could be generated based on its structure and the structures of other similar active molecules. mdpi.com This model would then be used as a 3D query to screen large chemical databases for compounds that match the required features.
Shape Similarity: This approach involves comparing the 3D shape of a query molecule, such as this compound, with the shapes of molecules in a database. The underlying assumption is that molecules that have a similar shape are likely to fit into the same binding site and thus have a similar biological effect.
| Ligand-Based VS Method | Principle | Application to this compound |
| Pharmacophore Modeling | Identifies common 3D chemical features of active molecules. | A model could be built based on its key features: the aromatic ring, amide groups (as H-bond donors/acceptors), the isopropyl group (hydrophobic feature), and the bromoacetyl group (electrophilic/reactive site). |
| Shape Similarity | Compares the 3D shape of the query molecule to a database. | Screening for compounds that mimic the overall size and conformation of the molecule to identify potential mimetics. |
Structure-Based Virtual Screening
When the 3D structure of the target protein is known, structure-based virtual screening (SBVS) can be performed. nih.govepa.gov This powerful technique involves docking candidate molecules from a library into the binding site of the target protein to predict their binding affinity and orientation. nih.gov
The process begins with the preparation of the target's 3D structure, which might be obtained from experimental methods like X-ray crystallography or NMR spectroscopy. nih.gov A compound library is then computationally docked into a defined binding pocket on the target. nih.govresearchgate.net A scoring function is used to estimate the binding affinity for each compound, allowing them to be ranked. nih.gov This approach could theoretically be used to screen for targets of this compound or to identify other compounds that bind to a known target of this molecule.
Predictive Modeling for Biological Activity and Pharmacokinetics
Predictive modeling uses computational algorithms to forecast the biological activity and pharmacokinetic properties of a chemical compound based on its structure. These models are crucial for prioritizing compounds in the early stages of drug discovery.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netnih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a relationship between these descriptors and an experimentally measured property. researchgate.net
For this compound, a QSPR model could be developed to predict properties like solubility, melting point, or partition coefficient (logP). nih.gov The model would be constructed using a dataset of similar benzamide derivatives with known property values.
Key steps in QSPR modeling include:
Data Set Selection: A diverse set of compounds with accurately measured properties is chosen.
Descriptor Calculation: Various molecular descriptors (e.g., topological, electronic, quantum-mechanical) are calculated for each compound.
Model Development: Statistical techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to create the predictive model. researchgate.net
Validation: The model's predictive power is rigorously tested using internal and external validation sets. nih.gov
| Descriptor Type | Description | Example for this compound |
| Topological | Based on the 2D graph representation of the molecule. | Molecular weight, number of rotatable bonds. |
| Electronic | Describes the electronic environment of the molecule. | Dipole moment, partial charges on atoms. |
| Quantum-Mechanical | Derived from quantum chemistry calculations. | HOMO and LUMO energies. nih.gov |
In Silico ADME Prediction Models
In silico models that predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are vital for assessing its drug-likeness. idrblab.org These predictions help to identify potential pharmacokinetic issues early on, reducing the likelihood of late-stage failures in drug development. idrblab.orgrsc.org Machine learning methods are frequently used to build these predictive models by correlating molecular features with ADME properties. idrblab.org
For this compound, various ADME properties could be predicted using established computational models:
Absorption: Models can predict properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).
Distribution: Key parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration can be estimated.
Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.
Excretion: Models can forecast the likely route and rate of elimination from the body.
These predictions are typically based on calculated physicochemical properties such as logP, topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors.
Future Perspectives and Unaddressed Research Questions for 4 2 Bromoacetyl Amino N Isopropylbenzamide
Exploration of Novel and Stereoselective Synthetic Pathways for Enhanced Efficiency
The future development and application of 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide and its derivatives are contingent on the availability of efficient and scalable synthetic routes. While standard synthetic procedures exist, future research should focus on innovative methodologies that offer higher yields, improved purity, and greater cost-effectiveness.
Key research avenues include:
Process Optimization: Systematic variation of reaction parameters such as temperature, solvent, and catalysts is a fundamental step toward maximizing synthetic yield and purity.
Flow Chemistry: Continuous flow synthesis could offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and easier scalability.
Biocatalysis: The use of enzymes for specific transformations could introduce high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste.
Stereoselective Synthesis: For future analogues that incorporate chiral centers, the development of stereoselective synthetic methods will be crucial. This would allow for the synthesis of specific enantiomers or diastereomers, which is vital as different stereoisomers often exhibit distinct biological activities.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Parameter Optimization | Increased yield and purity using existing methods. | Systematic screening of solvents, temperatures, and catalysts. |
| Flow Chemistry | Enhanced safety, scalability, and reaction control. | Development of a continuous flow process for key reaction steps. |
| Enzymatic Synthesis | High selectivity, mild conditions, reduced environmental impact. | Identification and engineering of enzymes for specific transformations. |
| Stereoselective Methods | Access to single stereoisomers for chiral analogues. | Design of chiral catalysts or use of chiral auxiliaries. |
Advanced Mechanistic Characterization at the Atomic Level
The biological activity of this compound is presumed to be driven by the covalent modification of target proteins via its electrophilic bromoacetyl group. A detailed, atomic-level understanding of this mechanism is essential for its development as a specific chemical probe or therapeutic agent.
Unaddressed research questions in this area include:
Target Identification and Selectivity: What are the specific protein targets of this compound within a complex biological system? What is the basis for its selectivity towards certain nucleophilic residues (e.g., cysteine) over others?
Reaction Kinetics and Dynamics: How can the kinetics of the covalent bond formation be precisely measured? Advanced techniques like stopped-flow spectroscopy and computational modeling can provide insights into the transition states and rate-determining steps of the reaction.
Structural Basis of Interaction: What does the compound-target complex look like at an atomic resolution? Techniques such as X-ray crystallography or cryo-electron microscopy could reveal the precise binding mode and the conformational changes induced in the target protein upon covalent modification.
Future research should employ a combination of experimental and computational approaches to answer these questions.
| Technique | Information Gained |
| Mass Spectrometry-based Proteomics | Identification of specific protein targets and sites of modification. |
| Kinetic Analysis | Determination of reaction rates and elucidation of reaction pathways. |
| Isotopic Labeling | Tracking of reaction pathways to confirm mechanisms. |
| Density Functional Theory (DFT) | Modeling of transition states and calculation of reaction energy profiles. mdpi.com |
| X-ray Crystallography / Cryo-EM | Atomic-level 3D structure of the compound covalently bound to its target. |
Development of Next-Generation Analogues with Improved Biological Activity via Rational Design
The structure of this compound serves as a promising scaffold for the development of next-generation analogues with enhanced potency, selectivity, and optimized physicochemical properties. Rational design, guided by structure-activity relationship (SAR) studies, will be paramount.
Future design strategies could focus on systematic modifications of different parts of the molecule:
The Isopropyl Group: Altering the alkyl group on the benzamide (B126) nitrogen can modulate steric hindrance, lipophilicity, and membrane permeability, which may influence target engagement in biological systems.
The Benzamide Ring: Substitution on the aromatic ring could alter electronic properties and introduce new interaction points with a target protein, potentially improving binding affinity and selectivity.
The Bromoacetyl Moiety: The reactivity of the electrophilic warhead could be fine-tuned by replacing the bromine atom with other halogens or different reactive groups to optimize the balance between reactivity and stability, thereby minimizing off-target reactions. The concept of creating molecular hybrids by combining the benzamide scaffold with other pharmacophores is also a promising strategy. mdpi.com
| Molecular Moiety | Modification Strategy | Potential Impact |
| N-isopropyl group | Vary alkyl chain length/branching (e.g., N-butyl, N-cyclopropyl). | Modulate lipophilicity, membrane permeability, and steric fit in binding pockets. |
| Benzamide Ring | Introduce substituents (e.g., -F, -CF3, -OCH3). | Alter electronic properties, hydrogen bonding capacity, and target interactions. |
| Bromoacetyl Group | Replace with other electrophiles (e.g., chloroacetyl, acrylamide). | Tune covalent reactivity and selectivity for specific nucleophilic residues. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. nih.govrsc.org These technologies can significantly accelerate the discovery and optimization of novel compounds related to this compound.
Potential applications of AI/ML include:
Predictive Modeling: ML algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com
De Novo Design: Generative AI models can design entirely new molecules with desired properties, exploring a vast chemical space that may not be accessible through traditional medicinal chemistry approaches.
Synthesis Prediction: AI tools can assist chemists by predicting optimal synthetic routes, potentially reducing the time and resources required for synthesis.
Data Analysis: Machine learning can analyze large, complex datasets from high-throughput screening and proteomics experiments to identify patterns and uncover novel biological insights. cytivalifesciences.com
The integration of these computational tools promises to create a more efficient, data-driven cycle of design, synthesis, and testing for new benzamide derivatives. rsc.orgmdpi.com
Potential for Multidisciplinary Research Collaborations in Chemical Biology
Maximizing the scientific value of this compound will require synergistic collaborations across multiple scientific disciplines. The complexity of modern chemical biology and drug discovery necessitates a team-based approach to tackle the multifaceted challenges involved.
Future progress will be driven by collaborations between:
Synthetic Chemists: To devise novel synthetic strategies and generate libraries of analogues for biological testing.
Computational Chemists: To perform molecular modeling, predict compound properties, and guide rational design using AI/ML tools.
Biochemists and Cell Biologists: To perform biological assays, identify protein targets, and elucidate the compound's mechanism of action in cellular and organismal contexts.
Structural Biologists: To determine the three-dimensional structures of the compound in complex with its biological targets, providing atomic-level insights into its function.
Such multidisciplinary collaborations will be essential to fully explore the utility of this compound as both a chemical probe to dissect biological processes and a starting point for the development of new therapeutic agents.
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide?
To maximize yield and purity, systematically vary reaction parameters such as temperature (e.g., 0–60°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of reagents (e.g., bromoacetyl chloride equivalents). Use Design of Experiments (DOE) to reduce trial-and-error, focusing on interactions between variables like reaction time and catalyst loading (e.g., triethylamine). Monitor progress via TLC or HPLC. Post-synthesis, employ recrystallization in ethanol/water mixtures for purification .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Combine nuclear magnetic resonance (NMR: ¹H, ¹³C, and 2D-COSY) to verify connectivity and stereochemistry, mass spectrometry (HRMS) for molecular weight confirmation, and infrared spectroscopy (IR) to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Cross-validate results with X-ray crystallography if single crystals are obtainable. Purity ≥95% should be confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?
Conduct stress testing by exposing the compound to elevated temperatures (40–80°C), humidity (75% RH), and acidic/basic conditions (pH 3–10). Monitor degradation via HPLC and identify byproducts using LC-MS. Store lyophilized samples at –20°C under inert gas (argon) to minimize hydrolysis of the bromoacetyl group .
Q. What safety protocols are required when handling the bromoacetyl functional group?
Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to alkylating agent risks. Quench residual bromoacetyl chloride with aqueous sodium bicarbonate. Follow institutional chemical hygiene plans, including spill containment with vermiculite and disposal via halogenated waste streams .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?
Employ kinetic analysis (e.g., pseudo-first-order conditions) and isotopic labeling (e.g., ²H or ¹⁸O) to track reaction pathways. Use computational tools (DFT calculations) to model transition states and identify rate-determining steps. Validate with trapping experiments (e.g., adding thiols to intercept intermediates) .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?
Apply multivariate statistical models (ANOVA, response surface methodology) to isolate confounding variables (e.g., trace moisture in solvents). Replicate studies under strictly controlled conditions (e.g., inert atmosphere, standardized cell lines). Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. How can computational reaction design accelerate the discovery of derivatives with enhanced bioactivity?
Integrate quantum chemical calculations (e.g., Gibbs free energy profiles) and machine learning to predict reactive sites. Use ICReDD’s reaction path search tools to prioritize synthetic routes. Validate predictions with parallel synthesis (e.g., substituting bromoacetyl with chloroacetyl groups) and high-throughput screening .
Q. What reactor design principles are critical for scaling up production while maintaining selectivity?
Optimize heat/mass transfer using microreactors or continuous-flow systems. Balance residence time and mixing efficiency (Reynolds number >10,000 for turbulent flow). For exothermic reactions, implement jacketed reactors with PID temperature control. Reference subclass RDF2050112 (reaction fundamentals and reactor design) for scalability metrics .
Q. How can structure-activity relationship (SAR) studies guide the development of targeted therapeutics?
Synthesize analogs with modified substituents (e.g., replacing isopropyl with cyclopropyl) and assay against disease-specific targets (e.g., kinase inhibition in cancer). Use molecular docking (AutoDock Vina) to correlate binding poses with IC₅₀ values. Prioritize derivatives with logP <3.5 and polar surface area <140 Ų for improved bioavailability .
Q. What in vitro/in vivo models are appropriate for evaluating antimicrobial or anticancer potential?
For antimicrobial studies, use minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. In cancer research, employ MTT assays on human cell lines (e.g., HeLa, MCF-7) and xenograft mouse models. Include positive controls (e.g., doxorubicin) and validate toxicity in primary cell lines (e.g., HEK293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
